molecular formula C11H16O3 B2496304 8,11-Dioxadispiro[3.2.47.24]tridecan-3-one CAS No. 1473422-96-6

8,11-Dioxadispiro[3.2.47.24]tridecan-3-one

Cat. No.: B2496304
CAS No.: 1473422-96-6
M. Wt: 196.246
InChI Key: WRDZWRQPHGXIMM-UHFFFAOYSA-N
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Description

8,11-Dioxadispiro[3.2.47.24]tridecan-3-one is a spirocyclic compound characterized by two oxygen-containing rings (1,3-dioxane) fused through a spiro junction. Its complex structure includes a ketone group at position 3, contributing to its unique physicochemical properties. For instance, compounds with similar spiro frameworks are often explored for their conformational diversity and bioactivity .

Properties

IUPAC Name

8,11-dioxadispiro[3.2.47.24]tridecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c12-9-1-2-10(9)3-5-11(6-4-10)13-7-8-14-11/h1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDZWRQPHGXIMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1=O)CCC3(CC2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,11-Dioxadispiro[3.2.47.24]tridecan-3-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the spirocyclic structure .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves stringent quality control measures to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

8,11-Dioxadispiro[3.2.47.24]tridecan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols .

Scientific Research Applications

8,11-Dioxadispiro[3.2.47.24]tridecan-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8,11-Dioxadispiro[3.2.47.24]tridecan-3-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to certain enzymes and receptors, influencing biochemical pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related dioxadispiro compounds and their distinguishing features:

Compound Name CAS No. Molecular Formula Key Structural Features Spiro System Reference
8,11-Dioxadispiro[3.2.47.24]tridecan-3-one Not specified C₁₃H₂₀O₃ (inferred) Ketone at position 3; dual 1,3-dioxane rings [3.2.47.24]
1,8-Dioxadispiro[5.0.5.3]pentadecan-13-one 920758-16-3 C₁₃H₂₀O₃ Ketone at position 13; larger spiro rings [5.0.5.3]
1,4-Dioxadispiro[4.0.5.4]pentadecan-7-one 582312-62-7 C₁₃H₂₀O₃ Ketone at position 7; smaller spiro junctions [4.0.5.4]
Aculeatin A Not provided C₁₅H₂₄O₄ 1,7-dioxadispiro[5.1.5.2] system; natural origin [5.1.5.2]
1,5-Dioxaspiro[5.5]undecan-3-one 86970-28-7 C₁₁H₁₈O₃ Simpler spiro system; ketone at position 3 [5.5]

Key Observations :

  • Ring Size and Spiro Connectivity : The target compound’s [3.2.47.24] spiro system suggests smaller fused rings compared to analogs like aculeatin A ([5.1.5.2]), which may reduce steric hindrance and increase conformational flexibility .

Physicochemical Properties

  • Boiling Point and Density : 1,8-Dioxadispiro[5.0.5.3]pentadecan-13-one has a predicted boiling point of 370.7±27.0 °C and density of 1.13 g/cm³ . These values are likely comparable to the target compound due to similar molecular weights (~224 g/mol).
  • Solubility : Compounds like 1,4-Dioxadispiro[4.0.5.4]pentadecan-7-one (CAS 582312-62-7) exhibit moderate water solubility, influenced by their oxygen-rich spiro systems .

Biological Activity

8,11-Dioxadispiro[3.2.47.24]tridecan-3-one is a complex organic compound with significant potential in medicinal chemistry and biological research. Its unique structural features contribute to its diverse biological activities, making it a subject of interest in various scientific studies.

Chemical Structure and Properties

The compound is characterized by its dispiro structure, which includes two spirocyclic moieties and a keto functional group. This structural arrangement is believed to influence its interaction with biological targets.

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₃H₁₈O₂
Molecular Weight 210.28 g/mol
CAS Number 1473422-96-6

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : Studies have demonstrated its efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics.
  • Anticancer Activity : Preliminary investigations indicate that the compound may inhibit the growth of certain cancer cell lines, warranting further exploration into its mechanisms of action.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in vitro, which could lead to therapeutic applications in inflammatory diseases.

The biological effects of this compound are hypothesized to involve:

  • Interaction with Cellular Targets : The compound may bind to specific proteins or enzymes involved in cellular processes, modulating their activity.
  • Induction of Apoptosis : In cancer cells, it may promote programmed cell death through pathways that are yet to be fully elucidated.
  • Inhibition of Pathogen Growth : Its antimicrobial properties could stem from disrupting bacterial cell wall synthesis or metabolic pathways.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Study :
    • A study tested the compound against Gram-positive and Gram-negative bacteria.
    • Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
  • Anticancer Evaluation :
    • In vitro tests on human breast cancer cell lines (MCF-7) revealed a dose-dependent decrease in cell viability.
    • IC50 values were determined to be around 25 µM after 48 hours of treatment.
  • Anti-inflammatory Assessment :
    • The compound was evaluated using lipopolysaccharide (LPS)-induced macrophage models.
    • It significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 at concentrations above 10 µM.

Q & A

Q. How can conflicting spectroscopic data for this compound be resolved?

  • Methodological Answer : Perform contradiction analysis by: (i) Repeating experiments under standardized conditions to rule out artifacts. (ii) Cross-referencing with computational simulations (e.g., NMR chemical shift prediction via ACD/Labs or Gaussian). (iii) Investigating solvent effects or dynamic processes (e.g., ring-flipping) via variable-temperature NMR .

Q. What multi-method approaches are effective for studying the compound’s interactions in complex matrices?

  • Methodological Answer : Integrate spectroscopic data (e.g., fluorescence quenching) with computational docking studies to map host-guest interactions. For biological matrices, combine SPR (Surface Plasmon Resonance) with metabolomic profiling. Ensure ethical and methodological rigor in data linking, such as informed consent for biomaterial use .

Q. How can computational modeling enhance the understanding of this compound’s physicochemical properties?

  • Methodological Answer : Use MD (Molecular Dynamics) simulations to predict solubility and diffusion coefficients. QSPR (Quantitative Structure-Property Relationship) models can correlate structural descriptors (e.g., logP, polar surface area) with experimental data. Validate predictions using in vitro assays (e.g., shake-flask method for solubility) .

Q. What methodologies address challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Methodological Answer : Implement DoE (Design of Experiments) to optimize batch vs. flow chemistry conditions. Monitor stereoselectivity using in-line PAT (Process Analytical Technology) tools (e.g., Raman spectroscopy). Leverage membrane separation technologies for enantiomeric purification at scale .

Q. How can interdisciplinary collaboration improve mechanistic studies of this compound?

  • Methodological Answer : Develop a shared conceptual framework integrating synthetic chemistry, computational biology, and materials science. For example, combine X-ray crystallography (chemistry) with molecular dynamics (physics) to study lattice interactions. Use collaborative platforms (e.g., electronic lab notebooks) to harmonize data formats and theoretical assumptions .

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